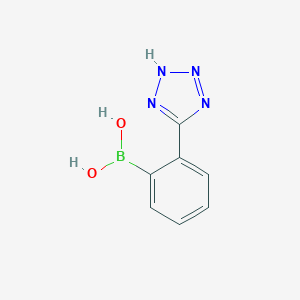

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(2H-tetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXWYFECKHTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NNN=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457562 | |

| Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155884-01-8 | |

| Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tetrazol-5-yl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Synthetic Strategy Overview

The synthesis of this compound is primarily achieved through a two-step process commencing with a protected form of 2-cyanophenylboronic acid. The key transformations involve:

-

[3+2] Cycloaddition: Formation of the tetrazole ring via the reaction of the nitrile functionality with an azide source. To prevent degradation of the boronic acid under the reaction conditions, it is typically protected as a pinacol ester.

-

Deprotection: Removal of the boronic acid protecting group to yield the final product.

This strategy is outlined in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for tetrazole formation and boronic acid manipulation.

Step 1: Synthesis of 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol-protected 2-Cyanophenylboronic acid)

Objective: To protect the boronic acid functionality of 2-cyanophenylboronic acid as a pinacol ester.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Cyanophenylboronic acid | 146.94 | 1.0 |

| Pinacol | 118.17 | 1.1 |

| Toluene | 92.14 | - |

Procedure:

-

A mixture of 2-cyanophenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-(1H-Tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Objective: To form the tetrazole ring via a [3+2] cycloaddition reaction.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 229.08 | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 1.5 |

| Zinc Bromide (ZnBr₂) | 225.19 | 0.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | - |

| Water (H₂O) | 18.02 | - |

Procedure:

-

To a solution of 2-(2-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a 4:1 mixture of DMF and water, add sodium azide (1.5 eq) and zinc bromide (0.2 eq).[1]

-

The reaction mixture is stirred at 100°C for 24 hours.[1]

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then taken to the next step.

Step 3: Synthesis of this compound

Objective: To deprotect the pinacol ester to yield the final boronic acid.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity |

| 2-(2-(1H-Tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 272.11 | 1.0 eq |

| Hydrochloric Acid (HCl, 1M solution) | 36.46 | Excess |

| Tetrahydrofuran (THF) | 72.11 | - |

Procedure:

-

The crude 2-(2-(1H-tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in THF.

-

A 1M aqueous solution of hydrochloric acid is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the starting material is fully consumed.

-

The mixture is then extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford this compound.[1]

Quantitative Data

The following table summarizes the expected yields for the synthesis. It is important to note that yields can vary based on reaction scale and optimization of conditions.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Protection | 2-Cyanophenylboronic acid | 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >90 |

| 2 & 3. Cycloaddition and Deprotection | 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | This compound | 50-60 (overall) |

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇BN₄O₂ |

| Molecular Weight | 189.97 g/mol |

| Appearance | White to off-white solid |

| 1H NMR | Expected signals in the aromatic region (approx. 7.0-8.0 ppm) and a broad signal for the boronic acid protons. |

| 13C NMR | Expected signals for the aromatic carbons and the tetrazole carbon. The carbon attached to the boron atom may be broad or unobserved. |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps where the protection of the boronic acid is crucial for the success of the subsequent cycloaddition reaction. The deprotection step then unmasks the desired functional group.

Figure 2: Logical flow of the key transformations in the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a phenylboronic acid moiety with a tetrazole ring, confers a distinctive set of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The boronic acid group allows for the formation of reversible covalent bonds, a feature increasingly exploited in the design of targeted enzyme inhibitors and sensors. The tetrazole ring, a well-established bioisostere of a carboxylic acid, enhances the compound's metabolic stability and modulates its acidity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and analytical data. Furthermore, it details its emerging role in drug development as a key intermediate in the synthesis of inhibitors for clinically relevant targets such as the Angiotensin II receptor, Indoleamine 2,3-dioxygenase (IDO), and the ChemR23 receptor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its solubility, stability, and interaction with biological systems.

Structural and General Properties

The fundamental structural and identifying characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 155884-01-8 | [1][3][4] |

| Molecular Formula | C₇H₇BN₄O₂ | [1][2][5] |

| Molecular Weight | 189.97 g/mol | [1][2][5] |

| Appearance | White to off-white or tan solid/powder | [1][5] |

| Melting Point | 148-152 °C | [1][3][4] |

Solubility, Acidity, and Lipophilicity

The acidity of boronic acids is a critical parameter, influencing their interaction with biological targets. The pKa of phenylboronic acid is approximately 8.8.[7] The electron-withdrawing nature of the tetrazole ring is anticipated to lower the pKa of this compound, making it a stronger Lewis acid.

Lipophilicity, often expressed as logP, is a key determinant of a molecule's pharmacokinetic profile. While an experimental logP for the title compound is not available, computational predictions can offer an estimate.

| Property | Estimated Value/Characteristic | Reference |

| Solubility | Expected to have low to moderate solubility in water and good solubility in polar organic solvents. | [6] |

| pKa | Predicted to be lower than that of phenylboronic acid (pKa ≈ 8.8) due to the electron-withdrawing tetrazole ring. | [7][8][9] |

| logP | Computationally predicted values are necessary to estimate its lipophilicity. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its reliable preparation and use in further research.

Synthesis

A common synthetic route to this compound involves a multi-step process starting from 2-bromobenzonitrile. A generalized workflow is presented below.

Detailed Protocol:

-

Tetrazole Formation: 2-Bromobenzonitrile is reacted with sodium azide and an ammonium salt (e.g., ammonium chloride) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to form 2-bromo-5-tetrazolylbenzene.

-

Organometallic Intermediate Formation: The resulting 2-bromo-5-tetrazolylbenzene is then converted to its corresponding Grignard or organolithium reagent via metal-halogen exchange with magnesium turnings or an organolithium reagent like n-butyllithium in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperatures.

-

Borylation: The organometallic intermediate is subsequently reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis: Finally, acidic hydrolysis of the boronate ester yields the desired product, this compound. Purification is typically achieved by recrystallization.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring and the acidic protons of the boronic acid and tetrazole groups. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the phenyl ring and the tetrazole ring. The carbon atom attached to the boron may show a broad signal due to quadrupolar relaxation.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include O-H stretching of the boronic acid, N-H stretching of the tetrazole ring, B-O stretching, and various aromatic C-H and C=C stretching and bending modes.[11][12][13][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of inhibitors for several important drug targets. Its utility stems from the ability to introduce the 2-(tetrazol-5-yl)phenyl moiety, which can engage in key binding interactions within the active sites of target proteins.

Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) plays a critical role in blood pressure regulation, and blockade of the Angiotensin II Type 1 (AT₁) receptor is a major therapeutic strategy for hypertension. Several sartans, a class of AT₁ receptor blockers, feature a biphenyl tetrazole scaffold. This compound is a key precursor for introducing the 2-(1H-tetrazol-5-yl)phenyl group in the synthesis of novel angiotensin II receptor antagonists.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Overexpression of IDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune escape. Consequently, IDO is a promising target for cancer immunotherapy. Derivatives of this compound have been explored as potent IDO1 inhibitors.[4]

ChemR23 Receptor Modulation

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor involved in inflammatory and immune responses. It is activated by the endogenous ligand chemerin and plays a role in the trafficking of immune cells. Dysregulation of the chemerin/ChemR23 axis has been implicated in various inflammatory diseases. This compound is utilized in the synthesis of potent human ChemR23 inhibitors, offering a potential therapeutic avenue for inflammatory disorders.[4]

Conclusion

This compound is a compound with a rich chemical profile that makes it a valuable asset in modern drug discovery. Its unique combination of a boronic acid and a tetrazole moiety provides a foundation for the rational design of potent and selective inhibitors for a range of therapeutic targets. While further experimental characterization of its physicochemical properties is warranted, the existing data and its demonstrated utility in the synthesis of bioactive molecules underscore its importance for researchers, scientists, and drug development professionals. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for its effective utilization in the pursuit of novel therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 2-(Tetrazol-5-yl)phenylboronic acid = 95 155884-01-8 [sigmaaldrich.com]

- 4. 2-(Tetrazol-5-yl)phenylboronic acid = 95 155884-01-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid (CAS: 155884-01-8)

For Researchers, Scientists, and Drug Development Professionals

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid , with a CAS number of 155884-01-8, is a crucial organoboron compound extensively utilized as a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a phenylboronic acid moiety ortho-substituted with a tetrazole ring, makes it an indispensable intermediate in the synthesis of a wide array of biologically active molecules. The tetrazole group, a well-established bioisostere for a carboxylic acid, imparts favorable physicochemical properties and metabolic stability to the resulting compounds.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in the development of therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 155884-01-8 | [3] |

| Molecular Formula | C₇H₇BN₄O₂ | [3] |

| Molecular Weight | 189.97 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 148-152 °C | [3] |

| Assay | ≥95% | [3] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | OB(O)c1ccccc1-c2nnn[nH]2 | [3] |

| InChI | 1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | [3] |

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn during handling.

| Hazard Statement | Precautionary Codes |

| H319: Causes serious eye irritation | P264, P280, P305 + P351 + P338, P337 + P313 |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryltetrazole derivatives, which are key structural motifs in numerous pharmaceutical agents.[3]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Detailed Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following protocols provide a detailed methodology for the synthesis of key pharmaceutical intermediates using this compound.

Protocol 1: General Synthesis of Biaryltetrazole Derivatives

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides.[5]

Materials:

-

This compound

-

Aryl or heteroaryl bromide/iodide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/water mixture, DMF, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryltetrazole derivative.

Quantitative Data:

The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system used.

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 |

| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 |

| 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 91 |

| 4-Bromoisoquinoline | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 |

Data is representative and adapted from similar Suzuki-Miyaura reactions of heteroaryl boronates.[5]

Protocol 2: Synthesis of 2-Aminobenzoxazole Derivatives as Human ChemR23 Inhibitors

This compound is a key starting material in the synthesis of potent human ChemR23 inhibitors.[6] The synthesis involves a multi-step process where the biaryltetrazole moiety is introduced via a Suzuki-Miyaura coupling.

Note: A detailed, step-by-step protocol for the specific Suzuki coupling step in the synthesis of these inhibitors is often proprietary. However, the general protocol described in Protocol 1 is applicable. The resulting biaryltetrazole intermediate is then further elaborated to yield the final 2-aminobenzoxazole derivatives.

Biological Activity Data of Final Products:

The efficacy of the synthesized ChemR23 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC₅₀).

| Compound | ChemR23 IC₅₀ (nM) |

| Compound 1 | 300 |

| (R)-isomer 6b | 10 |

| Compound 31 | 3 |

Data is representative of 2-aminobenzoxazole derivatives synthesized using a biaryltetrazole moiety.[6]

Protocol 3: Synthesis of o-Phenylenediamine Derivatives as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

This compound is also utilized in the preparation of o-phenylenediamine derivatives that act as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy.[4] The synthesis follows a similar strategy involving an initial Suzuki-Miyaura coupling.

Biological Activity Data of Final Products:

The inhibitory activity of the final IDO1 inhibitors is determined by their IC₅₀ values.

| Compound | IDO1 IC₅₀ (µM) |

| Boron Derivative 1 | 8 |

| Boron Derivative 2 | 60 |

| closo-Carborane Derivative 7k | (up to ~80% improvement over phenyl analogues) |

Data is representative of IDO1 inhibitors containing boron-based functional groups.[4]

Role in Targeting Signaling Pathways

While this compound is a synthetic intermediate and does not directly participate in cellular signaling, the final products derived from it, particularly angiotensin II receptor blockers (ARBs) like Valsartan, are potent modulators of critical signaling pathways.

The Angiotensin II Receptor Signaling Pathway

ARBs competitively inhibit the binding of angiotensin II to the angiotensin II type 1 (AT₁) receptor, thereby blocking its downstream effects. The AT₁ receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.[7][8]

The following diagram illustrates the Angiotensin II signaling pathway and the point of intervention for ARBs.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of biaryltetrazole-containing molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction has positioned it as a key component in the development of drugs targeting a range of diseases, from cardiovascular conditions to cancer. This guide has provided a detailed overview of its properties, synthetic applications, and the biological context of its derived products, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

Structure elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

An In-depth Technical Guide to the Structure Elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially improving the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of this compound, including predicted and comparative spectral data, detailed experimental protocols, and visual workflows.

Chemical Structure and Properties

This compound is a white to off-white solid with the chemical formula C₇H₇BN₄O₂ and a molecular weight of 189.97 g/mol .[2][3][4] It is typically used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][4]

| Property | Value | Reference |

| IUPAC Name | [2-(2H-tetrazol-5-yl)phenyl]boronic acid | [3] |

| CAS Number | 155884-01-8 | [2][3][4] |

| Molecular Formula | C₇H₇BN₄O₂ | [2][3][4] |

| Molecular Weight | 189.97 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-152 °C | [4] |

Synthesis

A plausible synthetic route to this compound starts from 2-cyanophenylboronic acid. The synthesis involves the [2+3] cycloaddition of an azide source, such as sodium azide, to the nitrile group of 2-cyanophenylboronic acid. This reaction is a common method for the formation of a tetrazole ring.

Structure Elucidation Workflow

The comprehensive structural characterization of this compound involves a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted and Comparative)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of similar compounds, such as phenylboronic acid and various tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 14.0 | broad s | 1H | Tetrazole N-H |

| ~7.8 - 8.2 | m | 2H | Aromatic C-H |

| ~7.4 - 7.7 | m | 2H | Aromatic C-H |

| ~5.0 - 6.0 | broad s | 2H | Boronic acid O-H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons and the tetrazole carbon. The carbon attached to the boron atom may be difficult to observe.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | Tetrazole C5 |

| ~130 - 140 | Aromatic C (quaternary) |

| ~125 - 135 | Aromatic C-H |

| Not observed | Aromatic C-B |

¹¹B NMR (Boron NMR): The ¹¹B NMR spectrum is a key indicator of the coordination state of the boron atom. For a trigonal planar boronic acid, a single broad resonance is expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~27 - 30 | sp² hybridized Boron |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

| Ion | Calculated m/z |

| [M-H]⁻ | 189.0584 |

| [M+H]⁺ | 191.0740 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹¹B NMR: Use a spectrometer equipped with a broadband probe. A boron-free quartz NMR tube is recommended to avoid background signals. The spectrum is typically referenced to BF₃·OEt₂ as an external standard.[6]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Acquire spectra in both positive and negative ion modes. The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.

Conclusion

References

- 1. This compound|CAS 155884-01-8 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(Tetrazol-5-yl)phenylboronic acid = 95 155884-01-8 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

In-depth Technical Guide: 1H NMR Characterization of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain, peer-reviewed 1H NMR spectral data specifically for this compound, this guide outlines the expected spectral characteristics based on the analysis of its constituent moieties and provides a general experimental protocol for its synthesis and NMR analysis.

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid group ortho-substituted with a tetrazole ring. The boronic acid functionality is widely utilized in Suzuki-Miyaura cross-coupling reactions, formation of boronate esters with diols (useful in sensors and drug delivery), and other organic transformations. The tetrazole ring is a common isostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. Accurate characterization of this molecule is paramount for its application in research and development, with 1H NMR spectroscopy being a primary tool for structural elucidation and purity assessment.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the known chemical shifts of protons in similar chemical environments. The actual experimental values may vary depending on the solvent, concentration, and instrument used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Phenyl H (adjacent to B(OH)₂) | 7.8 - 8.0 | Doublet of doublets (dd) | ~7.5, ~1.5 | 1H |

| Phenyl H (meta to B(OH)₂) | 7.4 - 7.6 | Triplet of doublets (td) | ~7.5, ~1.5 | 1H |

| Phenyl H (meta to tetrazole) | 7.4 - 7.6 | Triplet of doublets (td) | ~7.5, ~1.5 | 1H |

| Phenyl H (adjacent to tetrazole) | 7.9 - 8.1 | Doublet of doublets (dd) | ~7.5, ~1.5 | 1H |

| B(OH)₂ | 4.0 - 6.0 | Broad singlet | - | 2H |

| Tetrazole NH | 15.0 - 17.0 | Broad singlet | - | 1H |

Note: The protons of the boronic acid (-B(OH)₂) and the tetrazole N-H are exchangeable and may appear as broad signals or may not be observed depending on the solvent and water content.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its aromatic protons for 1H NMR spectroscopy.

Caption: Molecular structure and proton assignment of this compound.

Experimental Protocols

4.1. Synthesis of this compound

A general and widely cited method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition of an azide source with a nitrile. The synthesis of the target compound can be achieved from 2-cyanophenylboronic acid.

Materials:

-

2-Cyanophenylboronic acid

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride or Ammonium chloride

-

Toluene or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenylboronic acid (1 equivalent) in toluene or DMF.

-

Add sodium azide (1.5 - 3 equivalents) and triethylamine hydrochloride or ammonium chloride (1.5 - 3 equivalents).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2-3. Caution: Azide compounds are potentially explosive, and acidification can generate hydrazoic acid (HN₃), which is toxic and explosive. This step should be performed in a well-ventilated fume hood.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

4.2. 1H NMR Sample Preparation and Analysis

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃), 0.6-0.7 mL

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and to slow down the exchange of acidic protons, allowing for their observation.

-

Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer might include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

Logical Workflow for Characterization

The following diagram outlines the logical workflow from synthesis to the final characterization of this compound.

Caption: Workflow for the synthesis and 1H NMR characterization of this compound.

Conclusion

The 1H NMR characterization of this compound is essential for confirming its structure and assessing its purity. While specific, publicly available spectral data is scarce, the expected chemical shifts and coupling patterns can be reliably predicted based on fundamental NMR principles and data from analogous structures. The provided experimental protocols offer a robust starting point for the synthesis and subsequent NMR analysis of this important chemical entity, enabling its effective use in drug discovery and materials science research. Researchers are encouraged to perform their own detailed spectral analysis for rigorous characterization.

Spectroscopic and Synthetic Overview of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a phenylboronic acid moiety and a tetrazole ring, presents unique opportunities for the development of novel therapeutics and functional materials. This technical guide provides a summary of the available physicochemical and spectroscopic data for this compound. Due to the limited availability of specific experimental spectra in public databases, this guide also outlines a generalized experimental protocol for its synthesis and characterization based on established chemical principles for similar molecular scaffolds.

Physicochemical Properties

This compound is a white to off-white solid.[1] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BN₄O₂ | [1][2][3] |

| Molecular Weight | 189.97 g/mol | [1][2][3] |

| CAS Number | 155884-01-8 | [1][3] |

| Melting Point | 148-152 °C | [2][3] |

| Purity (typical) | ≥95% (NMR) | [1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the N-H proton of the tetrazole ring. The chemical shifts of the aromatic protons will be influenced by the positions of the boronic acid and tetrazole substituents.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.2 - 8.2 | Multiplet |

| Tetrazole N-H | 14.0 - 16.0 (broad) | Singlet |

| Boronic acid O-H | 4.0 - 6.0 (broad) | Singlet |

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the tetrazole ring. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.

| Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-H | 125 - 135 |

| Aromatic C-B (ipso) | 130 - 140 (broad) |

| Aromatic C-Tetrazole (ipso) | 140 - 150 |

| Tetrazole C | 155 - 165 |

¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boronic acids. A single, broad resonance is expected.

| Assignment | Expected Chemical Shift (ppm) |

| -B(OH)₂ | +28 to +32 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound. The expected mass-to-charge ratio ([M-H]⁻) in negative ion mode would be approximately 189.06. Fragmentation patterns in MS/MS would likely involve the loss of water from the boronic acid group and potentially fragmentation of the tetrazole ring.

| Ion | Expected m/z |

| [M+H]⁺ | 191.08 |

| [M-H]⁻ | 189.06 |

| [M+Na]⁺ | 213.06 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, N-H, B-O, and aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Strong, broad |

| N-H stretch (tetrazole) | 3000-3400 | Medium, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1400-1600 | Medium to strong |

| B-O stretch | 1310-1380 | Strong |

| C-N stretch (tetrazole) | 1000-1250 | Medium |

Experimental Protocols

Proposed Synthesis Workflow

A common route to synthesize 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Arylboronic acids are typically prepared via the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate followed by acidic workup. A logical synthetic pathway is outlined below.

Caption: A plausible four-step synthetic workflow for the target compound.

General Procedure for Synthesis

Step 1: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole To a solution of 2-bromobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide and ammonium chloride. Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and pour it into acidified water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Step 2 & 3: Formation of the Boronic Ester This step should be carried out under inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Dissolve 5-(2-bromophenyl)-1H-tetrazole in an anhydrous etheral solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C). Add a solution of n-butyllithium in hexanes dropwise to perform a lithium-halogen exchange. After stirring for a short period, add a trialkyl borate, such as triisopropyl borate, dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

Step 4: Hydrolysis to the Boronic Acid Quench the reaction mixture by the slow addition of an aqueous acid solution (e.g., 1M HCl). Stir the mixture vigorously for several hours to hydrolyze the boronic ester. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization Workflow

The synthesized product should be characterized using a suite of analytical techniques to confirm its identity and purity.

Caption: A standard workflow for the analytical characterization of the final product.

Conclusion

This compound is a compound with high potential in various fields of chemical and pharmaceutical research. While detailed, publicly accessible spectroscopic data is currently limited, this guide provides the expected analytical characteristics and a robust, generalized protocol for its synthesis and characterization. This information serves as a valuable resource for researchers aiming to work with this compound and underscores the need for the publication of comprehensive experimental data to facilitate future research endeavors.

References

Solubility of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boronic Acid Solubility

The solubility of boronic acids is influenced by a multitude of factors, including the nature of the substituents on the phenyl ring and the physicochemical properties of the solvent, such as polarity.[3][4] Generally, boronic acids exhibit increased solubility in polar organic solvents.[5] However, a notable characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium between the acid and its boroxine form can complicate solubility studies and is dependent on the solvent and temperature.[3]

Esterification of boronic acids, for instance, into pinacol esters, tends to increase their solubility in organic solvents when compared to the parent acids.[6] Studies on phenylboronic acid and its derivatives have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

Quantitative Solubility Data for Analogous Phenylboronic Acids

In the absence of specific experimental data for (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, this section presents the mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in a range of common organic solvents at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of the title compound.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Temperature (K) | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |

| 293.15 | 0.012 | 0.045 | 0.065 | 0.0002 |

| 303.15 | 0.020 | 0.068 | 0.095 | 0.0004 |

| 313.15 | 0.032 | 0.100 | 0.135 | 0.0007 |

| 323.15 | 0.050 | 0.145 | 0.185 | 0.0012 |

Data extracted from studies on phenylboronic acid solubility.[3][6]

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.135 | 0.108 |

Data for isobutoxyphenylboronic acid isomers provides insight into the effect of substitution on solubility.[4]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method, also known as the polythermal method, is a reliable technique for determining the solubility of solid compounds in various solvents. It involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from established methodologies for boronic acids.[6][8]

Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)

-

Analytical balance (precision ± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Digital thermometer or temperature probe

-

Luminance probe or a laser-based nephelometer for turbidity detection (optional, visual inspection can be used)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the selected organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 K/min).

-

Continuously monitor the solution for the disappearance of solid particles. This can be done visually against a dark background with good lighting or by using a luminance probe or nephelometer to detect the point at which turbidity disappears.[6][9]

-

Record the temperature at which the last solid particles dissolve completely, resulting in a clear solution. This is the solubility temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

-

Plot the recorded solubility temperatures (T) against the corresponding mole fractions (x) of the solute.

-

The resulting curve represents the equilibrium solubility of this compound in the chosen solvent across a range of temperatures.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the dynamic method.

Caption: Experimental workflow for dynamic solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the solubility behavior of analogous phenylboronic acids provides a strong foundation for solvent selection in synthetic and formulation activities. The provided experimental protocol for the dynamic method offers a robust and reliable approach for researchers to determine the precise solubility of the title compound in various organic solvents. This will enable the optimization of processes where this important building block is utilized, ultimately facilitating more efficient drug discovery and development endeavors.

References

- 1. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound|CAS 155884-01-8 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Thermal Stability of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a white to tan powder. A key indicator of its thermal stability is its melting point. The melting point of this compound and its structural isomers are summarized in the table below. The variation in melting points among the isomers suggests that the position of the tetrazole and boronic acid groups on the phenyl ring influences the crystalline structure and, consequently, the thermal stability.

| Compound | CAS Number | Melting Point (°C) |

| This compound | 155884-01-8 | 148-152 |

| (3-(1H-Tetrazol-5-yl)phenyl)boronic acid | 775351-30-9 | Not available |

| (4-(1H-Tetrazol-5-yl)phenyl)boronic acid | 179942-55-3 | 174-179 (with decomposition) |

Thermal Decomposition Mechanisms

The thermal stability of this compound is dictated by the lability of the tetrazole ring and the boronic acid group.

Tetrazole Ring Decomposition

The tetrazole moiety is known to be thermally sensitive. Its decomposition can proceed through two primary pathways[1][2]:

-

Nitrogen Extrusion: The tetrazole ring can undergo fragmentation to release a molecule of nitrogen (N₂), a thermodynamically stable product.

-

Azide Formation: The ring can open to form an azide intermediate.

The specific decomposition pathway and the temperature at which it occurs are influenced by the substituents on the tetrazole ring and the phenyl group. For N-substituted tetrazoles, it is suggested that decomposition often begins with the elimination of a nitrogen molecule directly from the tetrazole ring[3].

Boronic Acid Group Decomposition

Arylboronic acids can undergo thermal dehydration to form boroxines, which are trimeric anhydrides. This is a reversible reaction that is driven by heat[4]. The stability of the boronic acid group can also be influenced by the presence of ortho-substituents, which can affect intramolecular bonding and reactivity[5].

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: A high-purity inert gas, such as nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, heat of fusion, and any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or platinum sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: A high-purity inert gas, such as nitrogen, is purged through the sample chamber at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition range, and a final isothermal period. A cooling cycle can also be included to study crystallization behavior.

-

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events are determined, and the enthalpy change (e.g., heat of fusion) can be calculated from the peak area.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a chemical compound like this compound.

References

The Discovery of Novel Tetrazolylphenylboronic Acids: A Technical Guide for Drug Development Professionals

Introduction: The convergence of boronic acid chemistry with the pharmacological advantages of the tetrazole moiety presents a compelling strategy in modern drug discovery. Tetrazolylphenylboronic acids are an emerging class of compounds with significant potential for therapeutic applications, leveraging the unique properties of both functional groups. The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, often enhancing metabolic stability and receptor binding affinity.[1][2] Concurrently, the boronic acid functional group is a versatile pharmacophore known for its ability to form reversible covalent bonds with active site serines or threonines of target enzymes, leading to potent and selective inhibition.[3] This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental evaluation of novel tetrazolylphenylboronic acids, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of tetrazolylphenylboronic acids can be approached through several established routes. A common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a dihalophenyltetrazole with a diboronic acid ester or, alternatively, the coupling of a tetrazolylphenyl halide with a boronic acid ester. Another feasible approach is the functionalization of a pre-existing phenylboronic acid derivative with a tetrazole ring, often formed from a nitrile precursor via a [2+3] cycloaddition with an azide.

A general synthetic scheme is presented below:

References

A Technical Guide to (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: Commercial Availability, Synthetic Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthetic utility, and biological significance of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its role in the synthesis of complex biaryl molecules with potential therapeutic applications.

Core Compound Properties

This compound is a stable, crystalline organoboron compound. Its chemical structure, featuring both a boronic acid moiety and a tetrazole ring, makes it a valuable reagent in organic synthesis. The tetrazole group is a well-established bioisostere for a carboxylic acid, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.

| Property | Value |

| CAS Number | 155884-01-8 |

| Molecular Formula | C₇H₇BN₄O₂ |

| Molecular Weight | 189.97 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-152 °C[1] |

| Storage Temperature | 2-8°C[1][2] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their product offerings. Please note that pricing is subject to change and may require a direct inquiry or institutional login for current figures.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 715395 | ≥95%[1] | 500 mg, 1 g |

| Chem-Impex | 07671 | ≥95% (NMR)[2] | Inquire |

| BLDpharm | BD27638 | Inquire | Inquire |

| BenchChem | BC132713 | Inquire | Inquire |

| Lab-Chemicals.com | Not Specified | 98% | Inquire |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryltetrazole derivatives, which are key scaffolds in many biologically active compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Synthesis of biaryltetrazole derivatives with (2-(1H-Tetrazol-5-yl)phenyl)boronic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biaryltetrazole derivatives utilizing (2-(1H-Tetrazol-5-yl)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryltetrazole scaffolds are of significant interest in medicinal chemistry, most notably as angiotensin II receptor blockers (ARBs) for the treatment of hypertension and heart failure.[1][2] This protocol offers a general procedure applicable to a range of aryl and heteroaryl halides, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction

The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic properties. The synthesis of biaryltetrazoles, which combine a tetrazole-bearing phenyl ring with another aromatic or heteroaromatic system, is a crucial step in the development of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the pivotal carbon-carbon bond in these structures, offering mild reaction conditions and a broad tolerance of functional groups.[3][4] The use of this compound as a key building block allows for the direct introduction of the tetrazole--phenyl moiety.

Applications in Drug Discovery

Biaryltetrazole derivatives are prominent in modern pharmacology. A prime example is the class of drugs known as angiotensin II receptor blockers (ARBs), which includes blockbuster drugs like Valsartan. These compounds selectively block the AT1 receptor, preventing the binding of angiotensin II and thereby mitigating its hypertensive effects.[1][5] The tetrazole group in these molecules plays a critical role in their binding affinity and biological activity. Beyond ARBs, biaryltetrazole derivatives have been investigated for a range of other therapeutic targets, including as inhibitors of phosphodiesterase 3 (PDE3) for cardiotonic applications.[6]

Signaling Pathway: Angiotensin II Receptor Blockade

Biaryltetrazole-based ARBs function by competitively inhibiting the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[1][7] Upon binding of its ligand, angiotensin II, the AT1 receptor activates Gq/11, initiating a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, ultimately increasing blood pressure.[1][7] ARBs block this initial binding event, thus preventing the downstream signaling and promoting vasodilation and a reduction in blood pressure.[5]

Caption: Angiotensin II Receptor Signaling Pathway and the Mechanism of Action of Biaryltetrazole ARBs.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Procedure

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.[8][9][10] Note that the tetrazole moiety can interfere with some palladium catalysts; therefore, protection of the tetrazole NH group (e.g., with a trityl group) may be necessary for certain substrates to achieve optimal yields. The protocol provided is for the unprotected boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the palladium catalyst (0.01-0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryltetrazole derivative.

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura synthesis of biaryltetrazole derivatives.

Data Presentation

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions to form biaryltetrazole derivatives. Conditions may vary depending on the specific substrates used.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~90-98 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 6 | ~80-90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~75-85 |

| 5 | Methyl N-(4-bromobenzyl)-L-valinate derivative | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | Toluene/H₂O | Reflux | 25 | Not specified |

Note: The yields presented are approximate and based on literature for similar Suzuki-Miyaura reactions. Specific yields for the coupling with this compound may vary and require optimization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryltetrazole derivatives from this compound. This approach provides access to a wide range of compounds with significant potential in drug discovery, particularly in the development of angiotensin II receptor blockers. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wwjmrd.com [wwjmrd.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. The resulting 2-(1H-tetrazol-5-yl)biphenyl moiety is a key pharmacophore in a class of blockbuster drugs known as angiotensin II receptor blockers (ARBs), or "sartans," which are widely used to treat hypertension and heart failure. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2]

These application notes provide a detailed overview of the palladium-catalyzed cross-coupling of this compound with various aryl halides, including experimental protocols and a discussion of its primary application in the synthesis of ARBs.

Data Presentation

The palladium-catalyzed cross-coupling of this compound with a range of aryl and heteroaryl halides has been successfully employed, primarily in the synthesis of complex pharmaceutical intermediates. While a systematic study with a broad range of simple aryl halides is not extensively documented in single reports, the following table compiles representative examples to illustrate the scope and typical yields of this transformation.

| Entry | Aryl Halide/Triflate | Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromobenzonitrile | This compound | 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80 | Good |

| 2 | Methyl 4-(bromomethyl)benzoate | (2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acid | Methyl 2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | Not Specified |

| 3 | 4-Iodoanisole | This compound | 4'-Methoxy-2-(1H-tetrazol-5-yl)-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

| 4 | 3-Bromopyridine | This compound | 3-(2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Moderate to Good |

| 5 | 1-Bromo-4-nitrobenzene | This compound | 4'-Nitro-2-(1H-tetrazol-5-yl)-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | Good |

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (or a protected derivative)

-

Aryl halide (bromide, iodide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, SPhos, XPhos) if not using a pre-formed catalyst complex

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF, with or without water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the phosphine ligand (0.02-0.10 eq.).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl tetrazole.

Important Considerations:

-

Protection of the Tetrazole: The acidic N-H of the tetrazole ring can interfere with the catalytic cycle. In some cases, protection of the tetrazole nitrogen (e.g., with a trityl or p-methoxybenzyl group) may be necessary to improve yields and prevent catalyst deactivation.

-

Catalyst Poisoning: The nitrogen atoms of the tetrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of electron-rich, bulky phosphine ligands can help to mitigate this effect.

-

Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Visualizations

Experimental Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The biaryltetrazole products synthesized using this compound are potent antagonists of the Angiotensin II Type 1 (AT₁) receptor. They block the downstream effects of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.

Caption: RAAS pathway and the site of action for AT₁ receptor blockers.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and industrially relevant transformation for the synthesis of medicinally important biaryltetrazoles. While challenges such as catalyst inhibition exist, appropriate selection of reaction conditions, including the use of protective groups and robust catalyst systems, enables the efficient construction of these valuable molecular scaffolds. The primary application of this chemistry in the development of angiotensin II receptor blockers highlights its significance in modern drug discovery and development.

References

Application Notes and Protocols: (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction